Cas no 2172178-67-3 (1-(iodomethyl)-8-(2-methylpropyl)-2-oxa-8-azaspiro4.5decan-3-one)

1-(iodomethyl)-8-(2-methylpropyl)-2-oxa-8-azaspiro4.5decan-3-one structure
2172178-67-3 structure
Product Name:1-(iodomethyl)-8-(2-methylpropyl)-2-oxa-8-azaspiro4.5decan-3-one
CAS No:2172178-67-3
MF:C13H22INO2
MW:351.223756313324
CID:5760686
PubChem ID:165529641
Update Time:2025-07-09

1-(iodomethyl)-8-(2-methylpropyl)-2-oxa-8-azaspiro4.5decan-3-one Chemical and Physical Properties

Names and Identifiers

    • 1-(iodomethyl)-8-(2-methylpropyl)-2-oxa-8-azaspiro[4.5]decan-3-one
    • 2172178-67-3
    • EN300-1478875
    • 1-(iodomethyl)-8-(2-methylpropyl)-2-oxa-8-azaspiro4.5decan-3-one
    • Inchi: 1S/C13H22INO2/c1-10(2)9-15-5-3-13(4-6-15)7-12(16)17-11(13)8-14/h10-11H,3-9H2,1-2H3
    • InChI Key: QFUSPKRFVLTGDX-UHFFFAOYSA-N
    • SMILES: ICC1C2(CC(=O)O1)CCN(CC(C)C)CC2

Computed Properties

  • Exact Mass: 351.06953g/mol
  • Monoisotopic Mass: 351.06953g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 285
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 29.5Ų

1-(iodomethyl)-8-(2-methylpropyl)-2-oxa-8-azaspiro4.5decan-3-one Pricemore >>

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Additional information on 1-(iodomethyl)-8-(2-methylpropyl)-2-oxa-8-azaspiro4.5decan-3-one

1-(Iodomethyl)-8-(2-Methylpropyl)-2-Oxa-8-Azaspiro[4.5]Decan-3-One: A Comprehensive Overview

The compound 1-(iodomethyl)-8-(2-methylpropyl)-2-oxa-8-azaspiro[4.5]decan-3-one (CAS No. 2172178-67-3) is a highly specialized organic molecule with a unique structural composition that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the spirocyclic class of compounds, characterized by the presence of two rings joined by a single atom, in this case, an oxygen atom (as indicated by the "oxa" prefix) and a nitrogen atom (as indicated by the "aza" prefix). The spirocyclic structure is further modified by the presence of an iodomethyl group and a 2-methylpropyl substituent, which contribute to its complex chemical profile.

The spiro[4.5]decan core of this molecule is a decane ring system with two fused rings: one containing four members and the other containing five members. The oxygen atom at position 2 and the nitrogen atom at position 8 create a bicyclic system that imparts unique electronic and steric properties to the molecule. The iodomethyl group at position 1 introduces halogenation, which can influence the compound's reactivity and bioavailability. Similarly, the 2-methylpropyl substituent at position 8 adds bulk to the structure, potentially affecting its solubility and pharmacokinetic properties.

Recent studies have highlighted the potential of 1-(iodomethyl)-8-(2-methylpropyl)-2-oxa-8-azaspiro[4.5]decan-3-one as a precursor or intermediate in the synthesis of bioactive molecules. Its spirocyclic framework is particularly appealing for drug design due to its ability to mimic natural product scaffolds, which are often associated with potent biological activities. For instance, spirocyclic compounds have been shown to exhibit anti-inflammatory, antitumor, and antimicrobial properties in preclinical models.

One of the most intriguing aspects of this compound is its potential as a building block for peptide-based drugs. The nitrogen atom in the spirocycle can serve as a site for amide bond formation, enabling the construction of complex peptide libraries with diverse functionalities. This approach has been explored in recent research aimed at developing novel therapeutics for neurodegenerative diseases, where spirocyclic peptides have demonstrated promising results in modulating protein-protein interactions.

In terms of synthesis, 1-(iodomethyl)-8-(2-methylpropyl)-2-oxa-8-azaspiro[4.5]decan-3-one can be prepared through a multi-step process involving nucleophilic substitution, ring-closing metathesis, and oxidation reactions. The use of transition metal catalysts has been pivotal in achieving high yields and selectivity in these reactions. For example, ruthenium-catalyzed olefin metathesis has been employed to construct the spirocycle efficiently from simpler precursors.

The pharmacological evaluation of this compound has revealed interesting insights into its bioactivity. In vitro assays have shown that it exhibits moderate inhibitory activity against several kinases implicated in cancer progression. Additionally, preliminary toxicity studies suggest that it has a favorable safety profile, with low cytotoxicity against normal human cells.

From an industrial perspective, CAS No. 2172178-67-3 represents a valuable asset for pharmaceutical research due to its versatility as a chemical entity. Its ability to undergo various functional group transformations makes it an ideal candidate for combinatorial chemistry approaches aimed at discovering new drug leads.

In conclusion, 1-(iodomethyl)-8-(2-methylpropyl)-2-oxa-8-Azaspiro[4.5]Decan-3-One (CAS No. 2172178-67-3) stands out as a significant molecule in contemporary organic chemistry and pharmacology. Its unique structural features and promising biological properties position it as a key player in the development of innovative therapeutic agents.

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